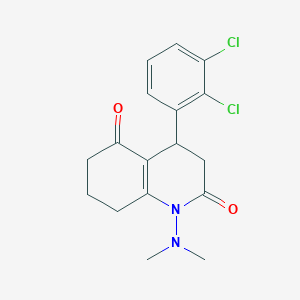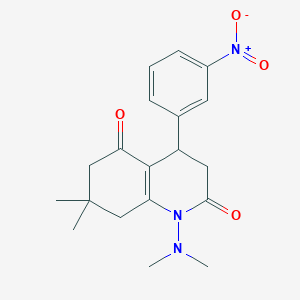
1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Overview
Description
1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione, also known as DNQX, is a synthetic compound widely used in scientific research. It belongs to the class of quinoxalinediones and acts as a non-competitive antagonist of ionotropic glutamate receptors, specifically AMPA receptors. DNQX has been used extensively in studies of the central nervous system, particularly in the field of neuropharmacology.
Mechanism of Action
1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione acts as a non-competitive antagonist of AMPA receptors, which are ion channels that mediate the majority of fast excitatory synaptic transmission in the brain. By binding to these receptors, 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione prevents the influx of ions into the cell, thereby inhibiting the excitatory response. This mechanism of action makes 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione a valuable tool in the study of synaptic plasticity and learning.
Biochemical and physiological effects:
1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been shown to have a number of biochemical and physiological effects. In addition to its role as an antagonist of AMPA receptors, 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been shown to inhibit the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to have anti-inflammatory effects, as well as to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is its specificity for AMPA receptors, which allows for targeted manipulation of these receptors in the brain. However, 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione also has some limitations. For example, it has a relatively short half-life, which can make it difficult to maintain a constant level of inhibition over extended periods of time. Additionally, 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can have off-target effects on other ion channels, which can complicate interpretation of experimental results.
Future Directions
There are a number of potential future directions for research involving 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione. One area of interest is the development of novel therapeutics for neurological disorders based on the inhibition of AMPA receptors. Another potential direction is the study of the role of AMPA receptors in the development of drug addiction and the potential use of 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione as a treatment for addiction. Additionally, there is ongoing research into the use of 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione as a tool in the study of synaptic plasticity and learning, as well as in the investigation of the mechanisms underlying neurological disorders such as Alzheimer's disease and epilepsy.
Scientific Research Applications
1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been widely used in scientific research to study the function of AMPA receptors in the central nervous system. Specifically, it has been used to investigate the role of these receptors in synaptic plasticity, learning, and memory. 1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has also been used in studies of drug addiction, as well as in the development of novel therapeutics for neurological disorders.
properties
IUPAC Name |
1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-18(2)19-14-7-4-8-15(21)17(14)13(10-16(19)22)11-5-3-6-12(9-11)20(23)24/h3,5-6,9,13H,4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPMWJGFVIYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C2=C(C(CC1=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazin-1-yl}propanenitrile](/img/structure/B4305935.png)
![ethyl 1-(3-chlorophenyl)-8-(4-chlorophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene-3-carboxylate](/img/structure/B4305937.png)
![1'-ethyl-1,2',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B4305945.png)
![3'-methyl-1-(2-methylprop-2-en-1-yl)-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4305951.png)
![ethyl (3'-methyl-2,4',6'-trioxo-5'-phenyl-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)acetate](/img/structure/B4305968.png)
![ethyl [3'-benzyl-5'-(3-chlorophenyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]acetate](/img/structure/B4305971.png)
![6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide](/img/structure/B4305981.png)
![N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide](/img/structure/B4305987.png)
![1-(dimethylamino)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4306007.png)




